tert-butyl 4-({[(3-chloro-1-benzothien-2-yl)carbonyl]amino}carbothioyl)-1-piperazinecarboxylate
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Overview
Description
tert-butyl 4-({[(3-chloro-1-benzothien-2-yl)carbonyl]amino}carbothioyl)-1-piperazinecarboxylate is a complex organic compound that features a piperazine ring substituted with a benzothiophene moiety and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]carbamothioyl}piperazine-1-carboxylate typically involves multiple steps. One common route starts with the preparation of the benzothiophene core, followed by the introduction of the piperazine ring and the tert-butyl ester group. Key steps may include:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Piperazine Ring: This step often involves nucleophilic substitution reactions.
Addition of the Tert-butyl Ester Group: This is typically done using esterification reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The benzothiophene moiety is particularly interesting due to its bioactivity.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic effects. They may act as anti-inflammatory agents, anticancer compounds, or central nervous system modulators.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of tert-butyl 4-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]carbamothioyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The benzothiophene moiety can interact with enzymes or receptors, modulating their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
What sets tert-butyl 4-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]carbamothioyl}piperazine-1-carboxylate apart is its unique combination of a benzothiophene moiety with a piperazine ring and a tert-butyl ester group. This structure provides a balance of stability, reactivity, and bioactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H22ClN3O3S2 |
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Molecular Weight |
440 g/mol |
IUPAC Name |
tert-butyl 4-[(3-chloro-1-benzothiophene-2-carbonyl)carbamothioyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C19H22ClN3O3S2/c1-19(2,3)26-18(25)23-10-8-22(9-11-23)17(27)21-16(24)15-14(20)12-6-4-5-7-13(12)28-15/h4-7H,8-11H2,1-3H3,(H,21,24,27) |
InChI Key |
CGWKZVGOOSCGAZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=S)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=S)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Origin of Product |
United States |
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